5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h5H,1-4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSCIHVVLPBIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-4,5,6,7-tetrahydrobenzothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
Nucleophilic Reactions at the 2-Amino Group
The primary amine at position 2 participates in nucleophilic reactions, including acylation and alkylation, which are critical for modifying biological activity.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring can undergo [3+2] cycloadditions or ring-opening under acidic/basic conditions.
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications.
Biological Activity-Driven Modifications
Derivatives of this compound demonstrate enhanced cytotoxicity when modifications target the 2-amino group or benzothienyl substituent.
| Modification | Biological Impact (IC₅₀) | Source |
|---|---|---|
| N-Ethylation | 5.2 × 10⁻⁶ µM (thymocytes) | |
| Acylated Amine | Reduced activity vs. parent compound |
Comparative Reactivity Table
Key differences in reactivity compared to simpler 1,3,4-thiadiazoles:
| Parameter | 5-(Benzothienyl)-Thiadiazol-2-amine | Unsubstituted 1,3,4-Thiadiazole |
|---|---|---|
| Electrophilic Substitution Rate | Slower (steric hindrance) | Faster |
| Amine pKa | ~8.2 (calculated) | ~7.5 |
| Solubility | Low in polar solvents | Moderate in DMSO |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiophene structures exhibit notable antimicrobial properties. A study highlighted the synthesis of novel derivatives based on the thiadiazole framework that demonstrated significant antibacterial and antifungal activities against various pathogens . This suggests that 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine could serve as a lead compound for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant potential of thiadiazole derivatives has been explored in recent studies. The presence of the benzothiophene unit in this compound enhances its ability to scavenge free radicals and mitigate oxidative stress. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation through various mechanisms. The ability of this compound to inhibit inflammatory pathways positions it as a potential candidate for treating inflammatory disorders .
Case Study 1: Synthesis and Evaluation of Derivatives
In a recent study focused on synthesizing derivatives of thiadiazole compounds for their antimicrobial properties, researchers reported that modifications to the thiadiazole ring significantly enhanced activity against specific bacterial strains. The study utilized this compound as a starting point for creating more potent derivatives .
Case Study 2: Antioxidant Activity Assessment
Another investigation evaluated the antioxidant capacity of various thiadiazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited high scavenging activity compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
A. Aryl-Substituted Thiadiazol-2-amines
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities, attributed to the electron-donating methyl group enhancing interaction with biological targets .
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: The electron-withdrawing fluorine atom improves metabolic stability and has been studied for cytotoxicity, though acute oral and aquatic toxicity are noted .
B. Heterocyclic-Substituted Thiadiazol-2-amines
- 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivatives : Schiff base derivatives of this compound show anticancer activity by inducing endoplasmic reticulum stress in lung cancer cells .
- Quinazoline-linked thiadiazol-2-amines : Compounds like 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine demonstrate glycogen synthase kinase-3 (GSK-3) inhibition and hypoglycemic effects .
C. Benzothiophene vs. Benzene/Tolyl Substituents The tetrahydrobenzothiophene group in the target compound provides a partially saturated, sulfur-containing heterocycle, which may enhance membrane permeability compared to fully aromatic systems (e.g., 5-(4-methylphenyl)- or 5-(m-tolyl)- derivatives ). However, synthetic complexity and stability challenges may limit its scalability .
Biological Activity
5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, as well as synthesizing relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a tetrahydro-benzothiophene moiety. The structural formula can be represented as follows:
This structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Research indicates that 1,3,4-thiadiazole derivatives exhibit multiple mechanisms of action that contribute to their anticancer effects:
- Inhibition of Enzymes : Thiadiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase .
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells by altering cell cycle progression and increasing the proportion of apoptotic cells .
- Interaction with DNA : The high aromatic character of the thiadiazole ring allows for effective binding to DNA, disrupting replication processes essential for tumor growth .
Anticancer Activity
A series of studies have demonstrated promising anticancer activities for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LoVo | 2.44 | Apoptosis induction |
| MCF-7 | 23.29 | Cell cycle arrest |
| HUVEC | >100 | Minimal toxicity at low concentrations |
These results suggest that the compound may selectively target cancer cells while sparing normal cells.
Case Studies
-
Study on Antitumor Activity :
A recent study synthesized several thiadiazole derivatives and evaluated their effects on LoVo and MCF-7 cell lines. The compound demonstrated significant anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells after 48 hours of exposure . -
Mechanistic Insights :
Another investigation highlighted that the treatment with thiadiazole derivatives increased apoptosis significantly in treated cells compared to controls. The analysis showed that these compounds could enhance the G0/G1 phase population while decreasing the S phase in treated cells .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as a therapeutic agent:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors like thiosemicarbazides or hydrazides with heterocyclic moieties. For example, cyclocondensation using concentrated sulfuric acid (for thiadiazole ring formation) or iodine in potassium iodide (for benzothiophene coupling) is critical . Ultrasound-assisted methods (e.g., sonication in ethanol) can enhance reaction efficiency by reducing time and improving yields, as demonstrated in analogous thiadiazole syntheses . Key parameters include temperature (80–120°C), solvent polarity (DMF for cycloadditions), and catalysts (triethylamine for chloroacetyl chloride reactions) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H-NMR to resolve aromatic protons (δ 6.5–8.0 ppm for benzothiophene) and NH₂ signals (δ 5.5–6.5 ppm) .
- X-ray crystallography to determine dihedral angles (e.g., 21.5° between thiadiazole and benzothiophene) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing crystal packing) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core modifications : Replace the benzothiophene with indole or benzothiazole to assess π-π stacking effects .
- Substituent effects : Introduce electron-withdrawing groups (e.g., NO₂ at the phenyl ring) to enhance electrophilic interactions .
- Hybrid systems : Conjugate with triazole or oxadiazole moieties to exploit synergistic effects .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Control solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Validate purity : HPLC (>95% purity) to exclude byproduct interference .
- Cross-validate models : Compare in vitro results with in silico docking (e.g., AutoDock Vina) to identify false positives .
Q. How can computational methods predict binding modes and metabolic stability?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using PDB structures .
- ADMET prediction : Use SwissADME to estimate permeability (BBB score), CYP450 inhibition, and hepatotoxicity .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) .
Experimental Design and Data Analysis
Q. What experimental controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) and monitor degradation via LC-MS .
- Light/heat stability : Expose to UV light (254 nm) and 40°C for 48 hours, then quantify intact compound .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and measure remaining compound .
Q. How can reaction byproducts be identified and minimized during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
